N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide
Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound characterized by a fused dihydronaphthothiazole core linked to a 4-tosylbutanamide moiety. The dihydronaphthothiazole system combines a partially saturated naphthalene ring fused to a thiazole, conferring rigidity and aromaticity. The 4-tosylbutanamide chain introduces a sulfonamide group (p-toluenesulfonyl) via a four-carbon amide spacer, which may enhance solubility and modulate biological interactions.
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-15-8-11-17(12-9-15)29(26,27)14-4-7-20(25)23-22-24-21-18-6-3-2-5-16(18)10-13-19(21)28-22/h2-3,5-6,8-9,11-12H,4,7,10,13-14H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFMRDPGAMSDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphtho-thiazole Core: This step involves the cyclization of appropriate starting materials to form the naphtho-thiazole ring system.
Introduction of the Tosylbutanamide Moiety: The tosylbutanamide group is introduced through a series of substitution reactions, often involving tosyl chloride and butanamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the naphtho[1,2-d]thiazole structure exhibit significant anticancer properties. For instance, research has shown that derivatives of naphtho[1,2-d]thiazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases, including glaucoma and certain types of cancer.
| Study | Findings |
|---|---|
| Evaluated the inhibitory effects of related thiazole compounds on human carbonic anhydrase isoenzymes I and II, suggesting potential therapeutic applications. |
Organic Electronics
The unique electronic properties of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide make it a candidate for use in organic electronic materials. Its ability to form stable thin films can be advantageous in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
| Application | Description |
|---|---|
| OLEDs | Utilized for its luminescent properties to enhance light emission efficiency. |
| Photovoltaics | Investigated for its role in improving charge transport characteristics. |
Case Studies
Several case studies have been conducted to explore the efficacy and applications of this compound:
- Anticancer Studies : A comprehensive study involved administering various derivatives of naphtho[1,2-d]thiazole to cancer cell lines to assess their cytotoxic effects. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations.
- Enzyme Inhibition Trials : In vitro assays were performed to evaluate the inhibitory effects on carbonic anhydrase activity. The results demonstrated that specific modifications to the compound structure enhanced its inhibitory potency.
- Material Performance Evaluation : Thin films created from this compound were tested for electrical conductivity and stability under various environmental conditions, showing promising results for future applications in organic electronics.
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s unique dihydronaphthothiazole core differentiates it from simpler thiazole derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison
Functional Group Analysis
- Tosyl Group vs. Sulfamoyl/Sulfonyl Groups : The tosyl group (p-toluenesulfonyl) in the target compound is more lipophilic than the sulfamoyl (SO₂NH₂) group in ’s compound . This may enhance membrane permeability but reduce aqueous solubility compared to sulfamoyl derivatives.
- Amide Linkers : The butanamide chain in the target compound offers greater conformational flexibility compared to the shorter acetamide chain in ’s compound and the rigid carbamate linkages in ’s analogs .
Pharmacological Implications
- Cardioprotective Potential: highlights that thiazole derivatives with aryl substituents (e.g., methoxyphenyl) exhibit significant cardioprotective activity .
- Metabolic Stability : The tosyl group’s electron-withdrawing nature could reduce metabolic degradation compared to hydroperoxy or carbamate groups in ’s compounds .
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N2O3S. The compound features a naphtho[1,2-d]thiazole core, which is known for its diverse biological activities. This structure allows for interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the naphtho[1,2-d]thiazole structure. For instance, derivatives have shown significant activity against bacterial strains such as E. coli and Bacillus subtilis . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antiparasitic Activity
Naphthoquinone-like compounds have demonstrated effectiveness against parasites responsible for tropical diseases. For example, compounds with similar structures have been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. These compounds can inhibit key enzymes involved in the parasite's life cycle, leading to increased oxidative stress and parasite death .
Anticancer Potential
The anticancer properties of naphtho[1,2-d]thiazole derivatives are also noteworthy. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) levels and interference with cell cycle progression .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on carbonic anhydrase (CA) isoenzymes. Inhibitors of CA are valuable in treating conditions like glaucoma and edema. Compounds with structural similarities exhibit low nanomolar inhibition constants against human CA I and II .
Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of various naphtho[1,2-d]thiazole derivatives against E. coli and B. subtilis. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting potent antibacterial activity .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 25 | E. coli |
| Compound B | 30 | B. subtilis |
Study 2: Antiparasitic Activity Evaluation
In another study focusing on antiparasitic effects, several naphthoquinone derivatives were tested against Plasmodium falciparum. The results showed EC50 values below 10 µM for several compounds, indicating strong potential as antimalarial agents .
| Compound | EC50 (µM) | Target Parasite |
|---|---|---|
| Compound C | 8 | P. falciparum |
| Compound D | 5 | P. vivax |
Study 3: Enzyme Inhibition Profile
The enzyme inhibition profile of this compound was evaluated against human CA isoenzymes. The compound demonstrated K_i values in the low nanomolar range, indicating strong inhibitory activity compared to standard inhibitors like acetazolamide .
| Isoenzyme | K_i (nM) | Comparison to Acetazolamide |
|---|---|---|
| hCA I | 27 | Superior |
| hCA II | 12 | Superior |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
